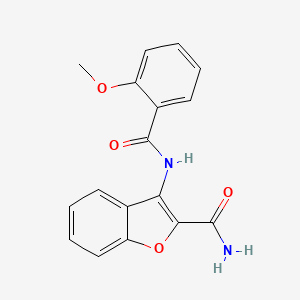

3-(2-Methoxybenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-12-8-4-3-7-11(12)17(21)19-14-10-6-2-5-9-13(10)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZCGJZTRRFXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide typically involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by directing group cleavage and further diversification of the C3-arylated benzofuran products through a one-pot, two-step transamidation procedure .

Industrial Production Methods

While specific industrial production methods for 3-(2-Methoxybenzamido)benzofuran-2-carboxamide are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance the efficiency and yield of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions typically yield substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

3-(2-Methoxybenzamido)benzofuran-2-carboxamide belongs to the benzofuran family, which is known for a range of biological activities. Research indicates that derivatives of this compound exhibit significant therapeutic potential, particularly in the treatment of neurological and psychiatric disorders. The compound has been shown to modulate nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which is implicated in various cognitive functions and neuroprotective mechanisms .

Neuroprotective Effects:

Studies have demonstrated that benzofuran derivatives can protect neuronal cells from excitotoxic damage. For instance, a related study synthesized benzofuran derivatives that showed considerable neuroprotection against NMDA-induced toxicity in rat cortical neurons. The findings suggested that specific substitutions on the benzofuran structure enhance neuroprotective properties, indicating that similar mechanisms may be applicable to 3-(2-Methoxybenzamido)benzofuran-2-carboxamide .

| Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Modulation of nAChR activity | |

| Antioxidant | Scavenging free radicals and inhibiting lipid peroxidation | |

| Antitumor | Inhibition of cancer cell proliferation |

Neuroprotective Applications

The compound's ability to interact with nAChRs suggests its potential use in treating conditions such as schizophrenia, depression, and neurodegenerative diseases. By modulating neurotransmitter release, it may help alleviate symptoms associated with these disorders . Additionally, its antioxidant properties could contribute to reducing oxidative stress in neuronal tissues, further supporting its role in neuroprotection .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives. For example, compounds structurally related to 3-(2-Methoxybenzamido)benzofuran-2-carboxamide have been evaluated for their efficacy against non-small cell lung cancer cells. These studies reported IC50 values comparable to established chemotherapeutic agents, indicating significant antiproliferative activity . The mechanism of action often involves inhibition of specific cellular pathways critical for cancer cell survival and proliferation.

Chemical Synthesis and Material Science

In addition to its biological applications, 3-(2-Methoxybenzamido)benzofuran-2-carboxamide serves as a valuable scaffold for synthesizing novel compounds with diverse functionalities. Its structural features allow for modifications that can lead to the development of new materials or chemical processes in industrial applications . The compound's versatility makes it an attractive candidate for further exploration in drug discovery and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the benzofuran core plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Methoxsalen: Used against psoriasis and eczema.

Amiodarone: An antiarrhythmic medication.

Dronedarone: Another antiarrhythmic medication.

Vilazodone: An antidepressant.

Uniqueness

3-(2-Methoxybenzamido)benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a methoxybenzamido group, which contributes to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its modular synthetic routes make it a versatile compound for scientific research .

Biological Activity

3-(2-Methoxybenzamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxybenzamide substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Research indicates that 3-(2-Methoxybenzamido)benzofuran-2-carboxamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cellular responses.

- Antiproliferative Effects : Studies suggest that it can inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

- Interaction with Receptors : It may act as a modulator of certain receptors, influencing downstream signaling cascades.

Anticancer Properties

Several studies have evaluated the anticancer activity of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide. For example:

- Cell Line Studies : In vitro assays demonstrated significant inhibition of growth in human ovarian cancer cell lines (A2780), with IC50 values indicating potent efficacy against these cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics, with studies indicating good bioavailability in animal models.

- Metabolism : Metabolic stability tests reveal that the compound can withstand enzymatic degradation, which is beneficial for maintaining therapeutic levels in vivo.

- Toxicity Assessments : Initial toxicity studies on human fibroblast cells indicate a relatively low toxicity profile, making it a promising candidate for further development .

Case Studies and Research Findings

- Study on Cancer Cell Lines :

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed notable effectiveness, especially against resistant strains.

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for 3-(2-Methoxybenzamido)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step processes. Key steps include:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C–H arylation or condensation reactions .

- Step 2 : Amidation using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF at room temperature for 4–12 hours to introduce the 2-methoxybenzamide moiety .

- Step 3 : Purification via column chromatography (e.g., PE/EA solvent systems) and recrystallization to achieve high purity .

Q. How can researchers validate the structural integrity and purity of synthesized 3-(2-Methoxybenzamido)benzofuran-2-carboxamide?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : ¹H/¹³C NMR to confirm substituent positions and functional groups; FTIR for carbonyl (C=O) and amide (N–H) bond verification .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

- Elemental Analysis : To validate empirical formula .

Advanced Research Questions

Q. What structural features govern the neuroprotective activity of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide?

- Methodological Answer :

- Key Substituents :

- R2 (-CH₃) : Enhances NMDA receptor antagonism, as shown in neuroprotection assays against NMDA-induced excitotoxicity .

- R3 (-OH) : Improves antioxidant activity via radical scavenging (e.g., DPPH assay) and inhibition of lipid peroxidation .

- SAR Strategy : Systematic substitution at R2/R3 followed by in vitro neuronal cell viability assays (e.g., primary rat cortical neurons) and antioxidant profiling .

Q. How does 3-(2-Methoxybenzamido)benzofuran-2-carboxamide modulate NMDA receptors compared to clinical benchmarks like memantine?

- Methodological Answer :

- Mechanistic Studies : Competitive binding assays (e.g., radioligand displacement) to compare affinity for NMDA receptor sites .

- Functional Assays : Electrophysiological recordings in neuronal cultures to assess inhibition of NMDA-induced Ca²⁺ influx .

- Dose-Response Analysis : EC₅₀ comparisons with memantine using MTT or LDH release assays .

Q. What computational tools are used to predict the bioactivity of benzofuran-2-carboxamide derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock or Schrödinger Suite to simulate interactions with targets like NMDA receptors or antioxidant enzymes .

- QSAR Modeling : Training datasets from derivatives with known EC₅₀ values to predict neuroprotective or antioxidant potency .

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for benzofuran-2-carboxamide analogs?

- Methodological Answer :

- Meta-Analysis : Cross-referencing SAR data from independent studies (e.g., comparing substituent effects in neuroprotection vs. antioxidant assays) .

- Orthogonal Validation : Re-synthesizing disputed analogs and testing under standardized assay conditions .

Q. What challenges arise in isolating intermediates during the synthesis of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide?

- Methodological Answer :

- Byproduct Management : For example, benzofuran-2-carboxamide (4’) forms during triazine derivative synthesis; isolation requires gradient elution chromatography (e.g., silica gel, CH₂Cl₂/MeOH) .

- Reaction Monitoring : TLC or LC-MS to track intermediate formation and optimize reaction time/temperature .

Q. How do substituent positions on the benzofuran ring influence antioxidant efficacy?

- Methodological Answer :

- Positional Scanning : Synthesizing derivatives with -OH/-CH₃ at R1–R4 and testing in:

- DPPH Assay : To quantify radical scavenging .

- Lipid Peroxidation Assay : Using rat brain homogenates to measure malondialdehyde (MDA) inhibition .

- Electron Paramagnetic Resonance (EPR) : To detect ROS scavenging kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.